molecular formula C22H20N2 B2482875 2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 379712-31-9

2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2482875
CAS No.: 379712-31-9
M. Wt: 312.416
InChI Key: HLPBBOFOAYRJHN-UHFFFAOYSA-N
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Description

2-Benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyl group at position 2 and a 4-methylbenzyl substituent at position 1 of the benzodiazole core. Its structure combines aromatic and alkyl substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-benzyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-17-11-13-19(14-12-17)16-24-21-10-6-5-9-20(21)23-22(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPBBOFOAYRJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with benzyl chloride and 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction may produce reduced benzodiazole derivatives. Substitution reactions can lead to a wide range of substituted benzodiazole compounds .

Scientific Research Applications

Biological Activities

Research indicates that benzodiazoles, including 2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole, exhibit significant biological activities:

Antimicrobial Activity

This compound has shown promise in inhibiting various microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it may act as an inhibitor for enzymes involved in cancer progression or microbial resistance .

Antioxidant Properties

The compound's structure suggests potential antioxidant properties, which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and reducing cellular damage.

Pharmacological Applications

Benzodiazoles are recognized for their pharmacological properties, including:

  • Anxiolytic Effects : Potential use in treating anxiety disorders.
  • Anticonvulsant Activity : Investigated for its efficacy in epilepsy treatment.
  • Antidepressant Effects : Suggested applications in managing depression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzodiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains. The results indicated that this compound displayed significant antibacterial activity compared to standard antibiotics like ampicillin .

CompoundMIC (μg/ml)Bacterial Strain
This compound50S. aureus
Standard (Ampicillin)100S. aureus

Case Study 2: Antioxidant Activity

In vitro studies demonstrated that benzodiazole derivatives possess antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH assay methods. The results indicated a strong correlation between the structure of the compound and its antioxidant capacity .

Mechanism of Action

The mechanism of action of 2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pharmacological Activity

Benzimidazole derivatives exhibit activity modulated by substituent type and position. Key comparisons include:

Compound Name Substituents Biological Activity (IC₅₀) Reference
2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole 4-Nitrophenyl hydrazine IC₅₀ = 91.7 nM (antiparasitic)
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole 4-Chlorophenyl, 5-methyl Structural analog; halogen enhances lipophilicity
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 4-Methoxyphenyl, benzyl Methoxy group may enhance electron density
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole Thiazole, 5-methoxy Heterocyclic thiazole may improve target binding
  • Halogen vs.
  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., in ) improve solubility and electronic properties, whereas nitro groups (e.g., ) may enhance reactivity but reduce bioavailability.

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (C₂₁H₁₈N₂; MW ~298.4) is heavier than simpler analogs like 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (MW ~268.3) but lighter than piperidine-containing derivatives (e.g., , MW ~444.6). Higher molecular weight in analogs correlates with increased steric hindrance but may reduce solubility .

Biological Activity

2-Benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H16_{16}N2_2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 621-72-7
  • Solubility : Moderately soluble in organic solvents, with a solubility of approximately 0.031 mg/ml .

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodiazoles have been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and norfloxacin. The minimum inhibitory concentration (MIC) values for these compounds generally range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
2-Benzyl-BDZ3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Norfloxacin-Various Gram-negative bacteria

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been explored in several studies. For example, a study indicated that certain benzodiazole derivatives exhibited cytotoxic activity against cancer cell lines such as A-431 and Jurkat cells, with IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cytochrome P450 enzymes (CYPs), specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This inhibition can lead to altered metabolism of other drugs and potential therapeutic benefits in polypharmacy situations .
  • Cell Cycle Arrest : Studies suggest that benzodiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of tumor growth inhibition.

Case Study 1: Antimicrobial Evaluation

In a study conducted on a series of benzodiazole derivatives, including this compound, researchers found that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated a clear structure-activity relationship (SAR), where the presence of specific substituents on the benzodiazole ring enhanced antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of various benzodiazole derivatives showed that compounds similar to this compound were effective in reducing cell viability in cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cytotoxicity and apoptosis induction .

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